molecular formula C11H20O2 B12768353 trans-3-Heptenyl 2-methylpropanoate CAS No. 207801-32-9

trans-3-Heptenyl 2-methylpropanoate

Cat. No.: B12768353
CAS No.: 207801-32-9
M. Wt: 184.27 g/mol
InChI Key: RMOVDPSOWOBAKR-VOTSOKGWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Heptenyl 2-methylpropanoate typically involves the esterification of trans-3-heptenol with 2-methylpropanoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized for maximum yield. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: trans-3-Heptenyl 2-methylpropanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, trans-3-Heptenyl 2-methylpropanoate is used as a model compound for studying esterification and hydrolysis reactions. It is also used in the synthesis of other organic compounds .

Biology: In biological research, the compound is used to study the metabolic pathways of esters and their role in biological systems .

Medicine: While not commonly used in medicine, this compound can serve as a reference compound in pharmacological studies to understand the behavior of ester-containing drugs .

Industry: In the food industry, this compound is widely used as a flavoring agent due to its fruity aroma. It is also used in the production of perfumes and cosmetics .

Mechanism of Action

The mechanism of action of trans-3-Heptenyl 2-methylpropanoate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of a fruity aroma .

Comparison with Similar Compounds

  • trans-3-Heptenyl acetate
  • trans-3-Heptenyl butanoate
  • trans-3-Heptenyl hexanoate

Comparison: While all these compounds share a similar heptenyl group, the differences lie in the esterifying acid. trans-3-Heptenyl 2-methylpropanoate is unique due to the presence of the 2-methylpropanoate group, which imparts a distinct fruity aroma compared to the other esters .

Biological Activity

trans-3-Heptenyl 2-methylpropanoate is an ester compound known for its fruity aroma and applications in the fragrance and flavoring industries. With a molecular formula of C₁₃H₂₄O₂ and a molecular weight of approximately 184.27 g/mol, it exhibits unique olfactory properties due to its trans configuration of the double bond. This compound's biological activity has been the subject of various studies, particularly concerning its safety and potential toxicity.

  • Molecular Formula : C₁₃H₂₄O₂
  • Molecular Weight : 184.27 g/mol
  • Solubility : Limited water solubility (19.61 mg/L) but soluble in organic solvents.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through toxicological assessments and safety evaluations. The findings can be summarized as follows:

Toxicological Assessments

  • Genotoxicity : Current studies indicate that this compound is not expected to be genotoxic. Read-across data from similar compounds, such as cis-3-hexen-1-yl acetate, have shown no mutagenic effects in bacterial reverse mutation assays (Ames test) .
  • Reproductive Toxicity : Evaluations suggest a calculated Margin of Exposure (MOE) greater than 100 for reproductive toxicity endpoints, indicating a low risk at typical usage levels .
  • Skin Sensitization : The compound has a No Expected Sensitization Induction Level (NESIL) of 1000 μg/cm², suggesting it is unlikely to cause skin sensitization at standard concentrations used in cosmetic formulations .
  • Repeated Dose Toxicity : Studies have shown no significant adverse effects at doses up to 1000 mg/kg/day, reinforcing the safety profile of this compound .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
RIFM Safety Assessment (2021)Concluded that the compound does not exhibit significant genotoxicity or reproductive toxicity based on read-across data from related esters .
Fragrance Material Safety Resource (2021)Reported that this compound is safe for use in fragrances and cosmetics, with no observed skin sensitization or irritation .
WHO Evaluation of Food Additives (2002)Discussed the compound's role as a food additive, emphasizing its low toxicity profile .

Metabolic Pathways

The metabolic pathways for this compound are not extensively documented; however, similar compounds typically undergo oxidation processes leading to fatty acid degradation pathways. The presence of branched-chain structures can influence metabolic routes, often resulting in complete oxidation to carbon dioxide through β-oxidation pathways .

Properties

CAS No.

207801-32-9

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(E)-hept-3-enyl] 2-methylpropanoate

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-9-13-11(12)10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+

InChI Key

RMOVDPSOWOBAKR-VOTSOKGWSA-N

Isomeric SMILES

CCC/C=C/CCOC(=O)C(C)C

Canonical SMILES

CCCC=CCCOC(=O)C(C)C

boiling_point

231.00 to 233.00 °C. @ 760.00 mm Hg

density

0.881-0.886

physical_description

colourless liquid

solubility

soluble in alcohol;  insoluble in water

Origin of Product

United States

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